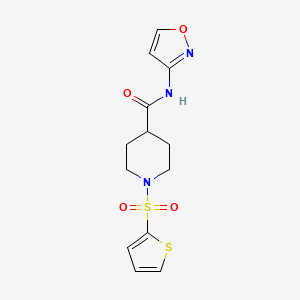

N-(isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S2/c17-13(14-11-5-8-20-15-11)10-3-6-16(7-4-10)22(18,19)12-2-1-9-21-12/h1-2,5,8-10H,3-4,6-7H2,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLCCSLHNSDJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NOC=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

Introduction of the Isoxazole Group: The isoxazole moiety can be introduced via cycloaddition reactions involving nitrile oxides and alkenes.

Sulfonylation: The thiophene ring can be sulfonylated using reagents like sulfonyl chlorides under basic conditions.

Amidation: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or thiophene rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications as inhibitors or modulators of specific enzymes or receptors.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Target Compound:

- Core : Piperidine-4-carboxamide.

- Substituents :

- N1 : Thiophen-2-ylsulfonyl group (polar, sulfur-containing).

- N4 : Isoxazol-3-yl group (electron-deficient heterocycle).

Analogues from Literature:

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 4, ):

- N1 : 1-(Naphthalen-1-yl)ethyl group (bulky, hydrophobic).

- N4 : 4-Fluorobenzyl group (lipophilic, halogenated).

- Reported Activity : Moderate inhibition of SARS-CoV-2 replication (IC₅₀ = 1.2 µM) due to enhanced hydrophobic interactions with viral protease pockets.

(R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 6, ):

- N1 : 1-(Naphthalen-1-yl)ethyl group (same as above).

- N4 : 2-Methoxypyridin-4-ylmethyl group (polar, hydrogen-bond acceptor).

- Reported Activity : Improved selectivity (IC₅₀ = 0.8 µM) attributed to pyridine-methoxy interactions with catalytic residues.

Research Findings and Mechanistic Insights

- Selectivity : The fluorobenzyl and methoxypyridine analogues exhibit stronger inhibition of SARS-CoV-2 due to optimized hydrophobic and hydrogen-bonding interactions with the viral main protease (Mᵖʳᵒ) .

- Pharmacokinetics : The thiophene sulfonyl group in the target compound may confer metabolic stability by resisting cytochrome P450 oxidation, a common issue with naphthalene-containing drugs.

- Unresolved Questions: The target compound’s efficacy against non-viral targets (e.g., kinases) remains unexplored. Computational docking studies suggest its isoxazole moiety may bind selectively to ATP pockets in kinases, warranting further investigation.

Biological Activity

N-(isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound featuring an isoxazole ring, a piperidine structure, and a thiophene moiety. This unique combination of functional groups suggests potential for diverse biological activities, making it an interesting subject for research in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's structural features contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest the compound may inhibit pathways involved in cancer cell proliferation. Its structural components allow it to interact with key proteins involved in tumor growth.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : Interaction studies have indicated that the compound may inhibit specific enzymes linked to disease progression, such as soluble epoxide hydrolase (sEH) and other relevant targets.

The mechanisms by which this compound exerts its biological effects include:

- Binding Affinity : The compound's binding affinity to various biological targets has been assessed through in vitro studies, revealing its potential as a competitive inhibitor.

- Signal Transduction Modulation : It may interfere with intracellular signaling pathways that are critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values indicating effective inhibition of cell proliferation. |

| Study B | Reported anti-inflammatory properties through the reduction of nitric oxide production in macrophages. |

| Study C | Identified as a potent inhibitor of sEH with implications for treating cardiovascular diseases. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the piperidine-4-carboxamide core via coupling of isoxazol-3-amine with a piperidine carboxylic acid derivative using carbodiimide-based coupling agents (e.g., EDCI or DCC) .

- Step 2 : Sulfonylation of the piperidine nitrogen with thiophen-2-ylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Optimization Strategies :

- Microwave-assisted synthesis can reduce reaction times from hours to minutes while improving yields .

- Solvent selection (e.g., DMF or chloroform) and catalyst use (e.g., DMAP) enhance sulfonylation efficiency .

Q. How is the structural integrity of this compound verified post-synthesis?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies key signals:

- Isoxazole protons (δ 6.5–7.0 ppm) and thiophene sulfonyl group (δ 7.5–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (expected ~395.45 g/mol) .

- X-ray Crystallography : Resolves stereochemical features of the piperidine ring and sulfonamide geometry .

Q. What preliminary biological screening assays are recommended for this compound?

- Initial Screening :

- Enzyme Inhibition Assays : Test against serine hydrolases or proteases due to sulfonamide’s known interaction with catalytic residues .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can contradictory bioassay results (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?

- Troubleshooting Framework :

- Pharmacokinetic Analysis : Measure plasma stability (e.g., liver microsome assays) to identify metabolic vulnerabilities (e.g., sulfonamide cleavage) .

- Solubility Optimization : Use co-solvents (e.g., PEG 400) or prodrug strategies to improve bioavailability .

- Target Engagement Studies : Employ fluorescence polarization or SPR to confirm binding to intended biological targets .

Q. What strategies are effective for improving synthetic yield while maintaining stereochemical purity?

- Advanced Synthesis Techniques :

- Chiral Resolution : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis .

- Asymmetric Catalysis : Employ palladium-catalyzed coupling for stereoselective introduction of the isoxazole moiety .

- Process Chemistry : Scale-up via flow chemistry to control exothermic reactions during sulfonylation .

Q. How can structure-activity relationship (SAR) studies be designed to refine biological activity?

- SAR Protocol :

- Analog Synthesis : Modify the thiophene sulfonyl group (e.g., replace with pyridyl sulfonyl) to assess electronic effects on target binding .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like soluble epoxide hydrolase (sEH) .

- Bioisosteric Replacement : Substitute the isoxazole ring with 1,2,4-oxadiazole to enhance metabolic stability .

Critical Analysis of Evidence

- Synthesis : and provide complementary strategies for sulfonylation and amide coupling, though solvent selection (DMF vs. chloroform) may require case-specific optimization.

- Bioactivity : While no direct data exists for this compound, and support analogous thiophene sulfonamides as protease inhibitors, suggesting plausible target pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.